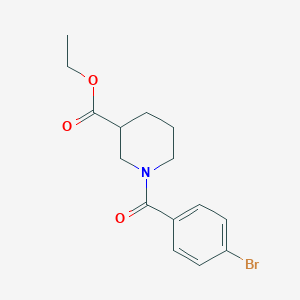

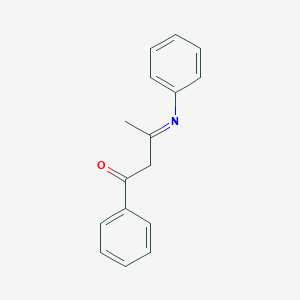

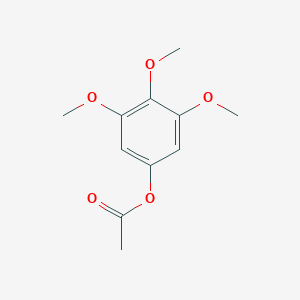

(3e)-1-Phenyl-3-(phenylimino)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3e)-1-Phenyl-3-(phenylimino)butan-1-one, also known as (3e)-1-Phenyl-3-phenyliminobutan-1-one or (3e)-1-Phenyl-3-phenyliminobutane, is an organic compound with a unique structure and properties. It is an important component of many pharmaceuticals, cosmetics, and food additives. This compound has been studied extensively in scientific research, and its uses and applications are numerous.

Scientific Research Applications

Fluorescence Enhancement

A new Schiff base ligand, 3-tryptimino-1-phenyl-butan-1-one (TPB), was synthesized. The fluorescence intensity of its terbium(III) complex was greatly enhanced by the addition of 1,10-phenanthroline to an acetonitrile solution . This effect was used for the spectrofluorimetric determination of trace amounts of Tb3+ .

Analytical Applications

The enhanced fluorescence of 3-tryptimino-1-phenyl-butan-1-one–Tb with 1,10-phenanthroline ternary system has been applied in analytical applications . Under optimal conditions, the fluorescence intensities varied linearly with the concentration of Tb3+ in the range of 2.0 × 10−6 to 7.0 × 10−6 M with a detection limit of 2.4 × 10−9 M .

Determination of Trace Elements

The mechanism of fluorescence enhancement was also studied .

Synthetic Cathinones

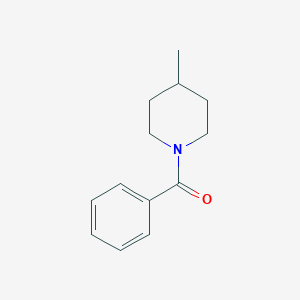

In early 2021, α-piperidinobutiophenone, also known as α-PipBP (1-phenyl-2-(piperidin-1-yl)butan-1-one), was identified for the first time in biological material in a urine sample . This shows the potential application of this compound in forensic toxicology .

Solid-Liquid Separation

Prepared 3-(2-hydroxy phenyl)-imino-1-phenyl butan-1-one impregnated Amberlite XAD-2 (HPIPB/XAD-2) was applied as solid support for gaining the optimum parameters of vanadium(V) adsorption that applied on ferruginous siltstone leach liquor .

Vanadium(V) Adsorption

This compound has been used in the adsorption of vanadium(V) from aqueous medium . This shows its potential application in environmental science and water treatment .

properties

IUPAC Name |

1-phenyl-3-phenyliminobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-13(17-15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUILAXKWRISQKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302471 |

Source

|

| Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3e)-1-Phenyl-3-(phenylimino)butan-1-one | |

CAS RN |

39196-22-0 |

Source

|

| Record name | NSC151145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)